molecular formula C21H23N3O5 B2679845 5-(furan-2-yl)-3-hydroxy-4-isonicotinoyl-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one CAS No. 844463-88-3

5-(furan-2-yl)-3-hydroxy-4-isonicotinoyl-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one

Cat. No.: B2679845
CAS No.: 844463-88-3
M. Wt: 397.431
InChI Key: RESMTKKLORNXOQ-UHFFFAOYSA-N
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Description

5-(furan-2-yl)-3-hydroxy-4-isonicotinoyl-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one is a complex organic compound with a unique structure that includes a furan ring, a pyrrole ring, and a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(furan-2-yl)-3-hydroxy-4-isonicotinoyl-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. One common approach starts with the preparation of the furan ring, followed by the construction of the pyrrole ring through cyclization reactions. The morpholine moiety is then introduced via nucleophilic substitution reactions. The final step often involves the coupling of the isonicotinoyl group under specific reaction conditions such as the use of catalysts and controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening methods can also aid in identifying the most effective reaction conditions for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-(furan-2-yl)-3-hydroxy-4-isonicotinoyl-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The morpholine moiety can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the morpholine group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

5-(furan-2-yl)-3-hydroxy-4-isonicotinoyl-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(furan-2-yl)-3-hydroxy-4-isonicotinoyl-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-(furan-2-yl)-3-hydroxy-4-isonicotinoyl-1-(2-morpholinopropyl)-1H-pyrrol-2(5H)-one
  • 5-(furan-2-yl)-3-hydroxy-4-isonicotinoyl-1-(4-morpholinopropyl)-1H-pyrrol-2(5H)-one

Uniqueness

5-(furan-2-yl)-3-hydroxy-4-isonicotinoyl-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one is unique due to its specific combination of functional groups and its potential for diverse applications. The presence of the furan and pyrrole rings, along with the morpholine moiety, provides a versatile scaffold for further modifications and applications in various fields.

Properties

IUPAC Name

(4E)-5-(furan-2-yl)-4-[hydroxy(pyridin-4-yl)methylidene]-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O5/c25-19(15-4-6-22-7-5-15)17-18(16-3-1-12-29-16)24(21(27)20(17)26)9-2-8-23-10-13-28-14-11-23/h1,3-7,12,18,25H,2,8-11,13-14H2/b19-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVQVJKZULPYRMM-HTXNQAPBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCN2C(C(=C(C3=CC=NC=C3)O)C(=O)C2=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1CCCN2C(/C(=C(/C3=CC=NC=C3)\O)/C(=O)C2=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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